molecular formula C21H22N2O5S2 B2438133 (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone CAS No. 1105230-25-8

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone

Cat. No.: B2438133
CAS No.: 1105230-25-8
M. Wt: 446.54
InChI Key: DPJWRGREYBVJFU-UHFFFAOYSA-N
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Description

(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone is a complex organic compound that features a thiazole ring, a furan ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a 3,4-dimethoxyphenyl derivative, the thiazole ring can be formed through a cyclization reaction with appropriate sulfur and nitrogen sources.

    Thioether Formation: The thiazole derivative can then be reacted with a furan-2-ylmethyl halide to form the thioether linkage.

    Morpholine Addition: Finally, the morpholine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the thiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially at the morpholine or furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used as a probe to study biological processes.

Medicine

    Therapeutics: Possible use in the treatment of diseases, depending on its biological activity.

    Diagnostics: May be used in diagnostic assays or imaging.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Furan Derivatives: Compounds containing furan rings.

    Morpholine Derivatives: Compounds with morpholine moieties.

Uniqueness

The uniqueness of (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(morpholino)methanone lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-25-17-5-3-14(11-19(17)26-2)16-13-30-21(22-16)29-12-15-4-6-18(28-15)20(24)23-7-9-27-10-8-23/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWRGREYBVJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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